molecular formula C12H9N3O2 B12896684 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one CAS No. 117840-05-8

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one

Cat. No.: B12896684
CAS No.: 117840-05-8
M. Wt: 227.22 g/mol
InChI Key: YAGJLQQQWDDSKM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of an oxazole ring fused to a pyrimidine ring, with a 4-methylphenyl group attached at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with urea or thiourea in the presence of a suitable catalyst, such as acetic acid, to yield the desired oxazolo[5,4-d]pyrimidin-4(2H)-one derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

117840-05-8

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-(4-methylphenyl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)10-9-11(16)13-6-14-12(9)17-15-10/h2-6H,1H3,(H,13,14,16)

InChI Key

YAGJLQQQWDDSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3

Origin of Product

United States

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